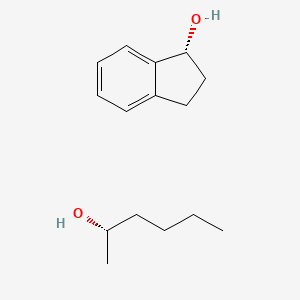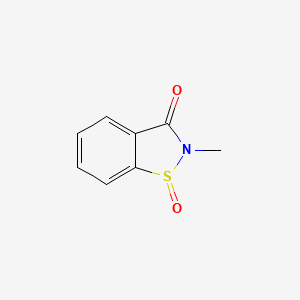
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne typically involves the formation of the cyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing sulfur atoms and triple bonds. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various isomers with different degrees of saturation.
Applications De Recherche Scientifique
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials with unique properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne involves its interaction with molecular targets through its sulfur atoms and triple bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, affecting the function of the target molecules. The pathways involved may include electron transfer, nucleophilic attack, or radical formation, depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A cyclic compound with sulfur atoms but without triple bonds.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with different ring size and properties.
Uniqueness
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
295329-32-7 |
|---|---|
Formule moléculaire |
C16H24S4 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1,4,11,14-tetrathiacycloicosa-2,12-diyne |
InChI |
InChI=1S/C16H24S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h1-12H2 |
Clé InChI |
XHQVRXIXGNEMHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCSC#CSCCCCCCSC#CSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


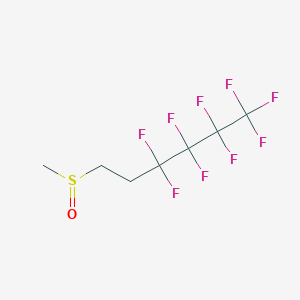
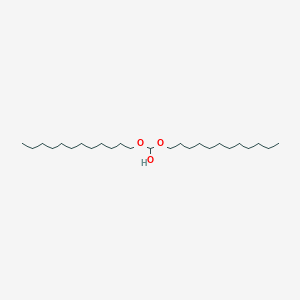
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
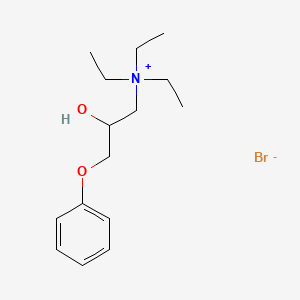
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
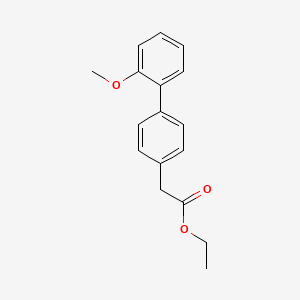
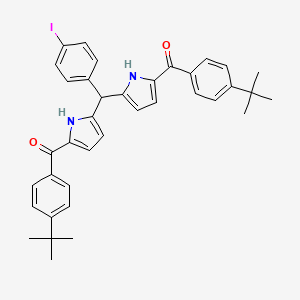
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
